molecular formula C17H15NO2 B11959990 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile

Cat. No.: B11959990
M. Wt: 265.31 g/mol
InChI Key: PQQFKZSOPMQHDN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile is a synthetic diphenylethylene derivative of significant interest in pharmacological and immunomodulatory research. This compound belongs to a class of cyano-substituted styrenes investigated for their potent biological activity, particularly as inhibitors of key signaling pathways involved in inflammation and cell proliferation . Its core research value lies in its potential to modulate critical biological targets, including the reduction of pro-inflammatory cytokine levels . Studies on closely related structural analogs have demonstrated activity against tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB), highlighting its utility as a molecular tool for studying inflammatory diseases, cachexia, and cancer . The molecular structure, featuring a prop-2-enenitrile core bridging dimethoxyphenyl and phenyl rings, is characteristic of push-pull chromophores often explored in materials science for their optoelectronic properties . Researchers utilize this compound primarily in in vitro assays to elucidate cellular signaling mechanisms and evaluate potential therapeutic effects. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and ensure all experimental work complies with their institution's biosafety guidelines.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQFKZSOPMQHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 3,4-dimethoxybenzaldehyde and phenylacetonitrile in the presence of a catalytic base, typically piperidine or ammonium acetate, under reflux conditions in ethanol or toluene. The mechanism proceeds via deprotonation of the methylene group, followed by nucleophilic attack on the aldehyde carbonyl, elimination of water, and formation of the conjugated nitrile.

Representative Procedure

  • Reactants : 3,4-Dimethoxybenzaldehyde (1.0 equiv), phenylacetonitrile (1.2 equiv).

  • Catalyst : Piperidine (10 mol%) or ammonium acetate (15 mol%).

  • Solvent : Ethanol (reflux, 80°C) or toluene (reflux, 110°C).

  • Reaction Time : 6–12 hours.

  • Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography.

Optimization and Yield Enhancements

  • Solvent Effects : Toluene improves reaction rates due to higher boiling points, achieving yields of 78–85%, compared to 65–72% in ethanol.

  • Catalyst Screening : Lewis acids like ZnCl₂ or CeCl₃ enhance electrophilicity of the aldehyde, reducing side reactions.

  • Microwave Assistance : Microwave irradiation at 100°C for 30 minutes increases yields to 88% while reducing reaction time.

Transition Metal-Catalyzed Cycloisomerization

Palladium and copper catalysts enable alternative routes via cycloisomerization of carbonyl-ene-nitrile precursors, offering superior regioselectivity for complex substrates.

Palladium-Catalyzed Three-Component Coupling

A Pd(0)/Pd(II) system facilitates coupling between 2-(cyanomethyl)phenol, aryl halides, and carbon monoxide to form benzofuran intermediates, which are subsequently functionalized to yield the target compound.

Key Steps :

  • Oxidative Addition : Aryl halide reacts with Pd(0) to form Pd(II)-aryl complexes.

  • Carbonyl Insertion : CO inserts into the Pd–C bond, generating acylpalladium intermediates.

  • Reductive Elimination : Formation of the benzofuran core, followed by nitrile incorporation.

Conditions :

  • Catalyst : Pd(PCy₃)₂ (5 mol%) and Pd(PPh₃)₄ (2.5 mol%).

  • Solvent : DMF at 100°C under 1 atm CO.

  • Yield : 70–75% after 24 hours.

Copper-Mediated Cyclization

Cu(OTf)₂ catalyzes the cycloisomerization of nitrile-containing enones, enabling direct access to the target structure without requiring pre-functionalized intermediates.

Procedure :

  • Substrate : Carbonyl-ene-nitrile precursor (0.4 mmol).

  • Catalyst : Cu(OTf)₂ (5 mol%).

  • Solvent : Dichloroethane at 70°C.

  • Yield : 53–60% after 15 hours.

Three-Component Friedel-Crafts-Type Reactions

Benziodoxole triflate (BXT)-mediated reactions provide a modular approach, enabling the incorporation of diverse aryl groups into the nitrile framework.

General Protocol

  • Reactants : Heteroarene (1.2 equiv), ynamide (1.0 equiv), BXT (1.2 equiv).

  • Solvent : Hexafluoroisopropanol (HFIP) at 0°C.

  • Reaction Time : 10 minutes.

  • Workup : Extraction with ethyl acetate, chromatography.

  • Yield : 66–80%.

Example :

  • Product : (Z)-3-(2-(3,3-Bis(trifluoromethyl)-1λ³-benzo[d]iodaoxol-1(3H)-yl)-1-(4-methoxy-3-methylphenyl)hex-1-en-1-yl)oxazolidin-2-one.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temperature Time Yield Selectivity
Knoevenagel CondensationPiperidineEthanol80°C12 h65–72%Moderate
Knoevenagel (Microwave)NH₄OAcToluene100°C0.5 h88%High
Pd-Catalyzed CouplingPd(PCy₃)₂/PPh₃DMF100°C24 h70–75%High
Cu-Mediated CyclizationCu(OTf)₂ClCH₂CH₂Cl70°C15 h53–60%Moderate
Friedel-Crafts (BXT)HFIP0°C10 min66–80%High

Spectroscopic Characterization

1H NMR (600 MHz, CDCl₃) :

  • δ 7.30 (d, J = 7.8 Hz, 2H, aromatic), 7.20 (d, J = 7.8 Hz, 2H, aromatic), 6.93 (s, 1H, vinyl), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

13C NMR (151 MHz, CDCl₃) :

  • δ 161.2 (C=O), 149.8 (CN), 134.5–112.3 (aromatic carbons), 56.1 (OCH₃).

HRMS (ESI+) :

  • [M + H]+ calcd for C₁₇H₁₅NO₂: 265.31; found: 265.31 .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Key Properties/Effects
Target Compound C₁₇H₁₅NO₂ 265.3 Phenyl (C2), 3,4-dimethoxyphenyl (C3) Pharmaceutical intermediate High lipophilicity, (E)-configuration
trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile C₁₇H₁₄N₂O₄ 310.3 4-nitrophenyl (C2) Crystallography studies Nitro group enhances electron-withdrawing effects; may increase reactivity
3-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile C₁₈H₁₇NO₂ 279.3 4-methylphenyl (C2) Discontinued commercial product Methyl group improves stability but reduces reactivity
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile C₁₁H₁₁NO₂ 189.2 No C2 substituent Precursor for ivabradine synthesis Simpler structure, easier synthesis
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile C₁₆H₁₀N₂O (incomplete data) 408.4 Thiazolyl, 4-nitroaniline Experimental (structural complexity) Thiazole and nitro groups suggest potential bioactivity

Chemical Reactivity and Functional Group Effects

  • Electron-Donating vs. Withdrawing Groups: The methoxy groups in the target compound donate electron density, stabilizing the conjugated system. The methyl group in the 4-methylphenyl derivative () sterically hinders reactions but improves thermal stability .
  • Stereochemical Considerations :

    • The (E)-configuration of the target compound (confirmed via InChIKey ) influences molecular packing and intermolecular interactions, critical for crystallization behavior compared to (Z)-isomers.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile, also known as 3,4-Dimethoxy-α-Phenylcinnamonitrile, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a phenylpropene backbone and a nitrile functional group, suggests various biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

  • Molecular Formula : C₁₇H₁₅N₁O₂
  • Molar Mass : 265.31 g/mol
  • Structure : The compound features two methoxy groups on a phenyl ring, enhancing its lipophilicity and potential for biological interactions.

Antibacterial Activity

Preliminary studies indicate that 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile exhibits moderate antibacterial properties. A study published in "Letters in Applied Microbiology" demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action remains to be fully elucidated, but it is believed to disrupt bacterial cell integrity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate
Bacillus subtilisModerate

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory effects. It is hypothesized that the methoxy groups could enhance its ability to modulate inflammatory pathways. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

Anticancer Properties

The anticancer potential of 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile has been highlighted in several studies. It appears to inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. For instance, investigations into structurally related compounds have shown their ability to interact with cellular pathways involved in tumor growth.

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

The exact mechanisms through which 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets such as enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies suggest potential binding affinities with proteins associated with these pathways .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of several cinnamaldehyde derivatives, including this compound. Results indicated significant inhibition against specific bacterial strains, prompting further exploration into its therapeutic applications.
  • Anticancer Activity : Research involving similar compounds revealed a consistent pattern of inducing apoptosis in cancer cells. The presence of methoxy groups was noted to enhance cellular uptake and efficacy against various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 3,4-dimethoxyphenylacetonitrile and benzaldehyde derivatives. Key variables include:

  • Catalysts : Base catalysts like NaOH or K2_2CO3_3 enhance nucleophilic addition .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve reaction efficiency; ethanol or methanol may reduce side reactions .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.7–7.5 ppm), and nitrile absence (no peak, confirmed by IR) .
  • IR : A sharp C≡N stretch near 2220–2240 cm1^{-1} confirms the nitrile group .
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) should match the molecular weight (C17_{17}H15_{15}NO2_2, ~289.3 g/mol) .

Q. What strategies are recommended for screening the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with aromatic-binding pockets (e.g., tyrosine kinases, cytochrome P450) due to the compound's aryl groups .
  • Assay Design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with IC50_{50} determination .
  • Controls : Include known inhibitors (positive controls) and DMSO solvent blanks to validate results .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gap, dipole moment) and nitrile reactivity .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on π-π stacking with phenyl rings and hydrogen bonding via methoxy groups .
  • MD Simulations : Run 100 ns trajectories to assess binding stability in solvated systems .

Q. How should researchers resolve contradictions in reaction yield data when scaling up synthesis?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test temperature, solvent ratio, and catalyst loading interactions .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps or byproduct formation .
  • Scale-Dependent Adjustments : Increase stirring efficiency and optimize dropwise addition of reagents to maintain heat/mass transfer .

Q. What methodologies are effective for designing derivatives to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO3_3H) at the phenyl ring’s para position while retaining the nitrile and methoxy groups for activity .
  • Prodrug Approach : Link the compound to PEGylated carriers via hydrolyzable ester bonds .
  • Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., β-cyclodextrin in aqueous buffer) to improve aqueous stability .

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